molecular formula C28H25N3O4S B2582839 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 899760-57-7

2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2582839
CAS No.: 899760-57-7
M. Wt: 499.59
InChI Key: NFWHLCWTZHQMEQ-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This structure is substituted at position 2 with a 4-ethoxyphenyl group and at position 9 with a methoxy group. A sulfanyl (-S-) linker connects the chromeno-pyrimidine system to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen atom.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-14-12-18(13-15-21)26-30-27-22(16-19-8-7-11-23(33-2)25(19)35-27)28(31-26)36-17-24(32)29-20-9-5-4-6-10-20/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWHLCWTZHQMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogenated compounds, amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Chromeno-Pyrimidine Derivatives

The closest structural analog is 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6) . Both compounds share the chromeno-pyrimidine core and sulfanyl-linked acetamide group but differ in substituents:

Compound Position 2 Substituent Position 9 Substituent Acetamide Substituent Key Functional Differences
Target Compound 4-Ethoxyphenyl Methoxy N-Phenyl Enhanced electron donation (methoxy)
Compound Phenyl Ethoxy N-(4-Methylphenyl) Increased lipophilicity (4-methylphenyl)

Impact of Substituents :

  • Position 9 : Methoxy (-OCH3) in the target compound may reduce steric hindrance compared to the bulkier ethoxy (-OCH2CH3) in the analog.
  • Acetamide Substituent : The N-phenyl group in the target compound lacks the methyl group present in the analog’s N-(4-methylphenyl), which could influence metabolic stability .

Non-Chromeno-Pyrimidine Analogs

a. N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)

This compound shares the N-phenylacetamide motif but replaces the chromeno-pyrimidine core with a piperidinyl-propanamide structure. Key differences include:

  • Core: Piperidine vs. chromeno-pyrimidine.
  • Functionality : Lacks the sulfanyl linker and fused aromatic system, likely altering target specificity (e.g., opioid receptor modulation vs. kinase inhibition) .
b. 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

This compound features a dioxoisoindolin core and sulfamoyl group.

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

  • The target compound’s methoxy and ethoxy groups may improve aqueous solubility compared to analogs with non-polar substituents (e.g., phenyl or methylphenyl).
  • The N-phenylacetamide group in the target compound reduces lipophilicity (clogP ≈ 3.5 estimated) relative to the N-(4-methylphenyl) analog (clogP ≈ 4.0) .

Bioactivity Trends

Chromeno-pyrimidine derivatives are known for kinase inhibition (e.g., CDK, EGFR). Substituent variations influence binding affinity:

  • Methoxy at Position 9 : May enhance hydrogen bonding with kinase active sites compared to ethoxy.
  • 4-Ethoxyphenyl at Position 2 : Could improve π-π stacking with hydrophobic kinase pockets .

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